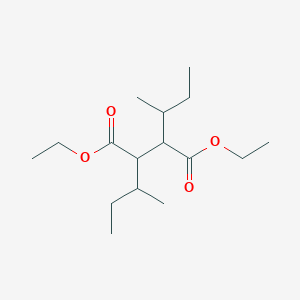

Diethyl 2,3-di-sec-butylsuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,3-di-sec-butylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sec-butyl groups. This compound is known for its use as a stereoregulating component in titanium-magnesium catalysts for propylene polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-di-sec-butylsuccinate can be synthesized through the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the following steps:

Condensation: Succinic acid diester reacts with isobutyraldehyde in the presence of a base to form a bis(ethylidene) succinic acid derivative.

Esterification: The intermediate product undergoes esterification to form the diester.

Hydrogenation: The final step involves hydrogenation to yield this compound with a purity ranging from 75% to 99%.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available chemicals and solvents, and common chemical equipment .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-di-sec-butylsuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,3-di-sec-butylsuccinate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2,3-di-sec-butylsuccinate primarily involves its role as an electron-donor stereoregulating compound in titanium-magnesium catalysts . The compound interacts with the catalyst to regulate the stereochemistry of the polymerization process, ensuring high isotacticity and broad molecular-mass distribution in the resulting polypropylene .

Comparison with Similar Compounds

Similar Compounds

Diethyl 2,3-diisobutylsuccinate: Another diester derivative of succinic acid with isobutyl groups instead of sec-butyl groups.

Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.

Uniqueness

Diethyl 2,3-di-sec-butylsuccinate is unique due to its specific stereoregulating properties, which make it highly effective in the production of polypropylene with desired molecular-mass distribution and isotacticity . This distinguishes it from other similar compounds that may not offer the same level of control over polymerization processes.

Biological Activity

Diethyl 2,3-di-sec-butylsuccinate (DDBS) is an organic compound with significant applications in biochemical and industrial processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

DDBS is a diester derivative of succinic acid, characterized by the presence of two sec-butyl groups attached to the 2 and 3 positions of the succinate backbone. This structural configuration influences its chemical reactivity and biological interactions.

The biological activity of DDBS is largely attributed to its role as an intermediate in various chemical reactions. It participates in:

1. Antimicrobial Properties

Research indicates that compounds similar to DDBS exhibit antimicrobial properties. While direct studies on DDBS are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. For example, diethyl succinate has been noted for its antimicrobial effects, suggesting that DDBS may possess similar properties .

2. Cytotoxicity

The cytotoxic effects of diesters like DDBS have been explored in various contexts. Some studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) generation . However, specific investigations into DDBS's cytotoxicity remain limited.

Case Study: Interaction with Catalysts

A notable study examined the interaction of this compound with magnesium dichloride within titanium-magnesium catalysts for propylene polymerization. The findings revealed that DDBS enhances the stereochemical control during polymer synthesis, leading to improved material properties .

Table: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound (DDBS) | DDBS Structure | Potential antimicrobial effects; role in polymerization |

| Diethyl succinate | Diethyl Succinate | Antimicrobial; involved in TCA cycle |

| Diethyl 2,3-diisopropylsuccinate | Diisopropyl Succinate | Stereoregulating agent in polymer synthesis |

Applications

DDBS's unique properties make it a candidate for several applications:

- Industrial Chemistry : Its role as a reagent in the synthesis of polymers underscores its importance in materials science.

- Pharmaceutical Development : Ongoing research into its derivatives could unveil novel therapeutic agents with antimicrobial or anticancer activities.

- Biochemical Research : Its involvement in metabolic pathways positions DDBS as a potential tool for studying cellular processes.

Properties

Molecular Formula |

C16H30O4 |

|---|---|

Molecular Weight |

286.41 g/mol |

IUPAC Name |

diethyl 2,3-di(butan-2-yl)butanedioate |

InChI |

InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3 |

InChI Key |

LBFYQOYPPWREAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.